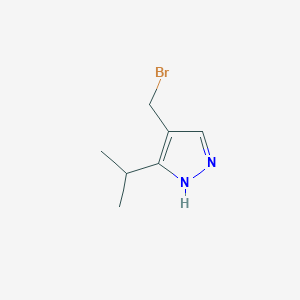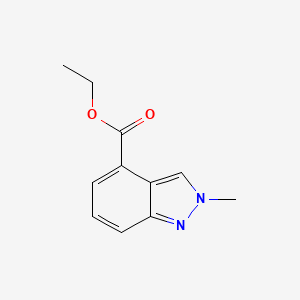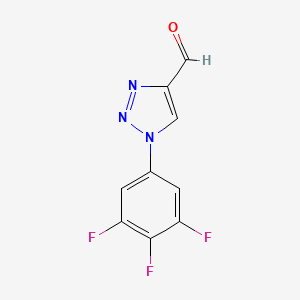
1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The “3,4,5-trifluorophenyl” part suggests the presence of a phenyl ring (a cyclic group of six carbon atoms) with three fluorine atoms attached at the 3rd, 4th, and 5th positions. The “carbaldehyde” part indicates the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . The presence of the aldehyde group also opens up possibilities for reactions typical for carbonyl compounds, such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms could influence the compound’s reactivity, polarity, and lipophilicity. The aldehyde group could make the compound reactive towards nucleophiles and reducing agents .
Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
The synthesis and molecular rearrangement of triazole derivatives, including 1-phenyl-1,2,3-triazole-4-carbaldehyde, have been explored for the creation of novel compounds. For instance, the equilibrium of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles depends on the substituent's electronic properties, enabling the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives through specific schemes. This approach offers a pathway to synthesize derivatives with varied substituents, broadening the scope of triazole-based compounds for further applications (L'abbé et al., 1990).
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the creation of 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack formylation reaction demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, by inhibiting enzymes like the E. coli MurB, showcase the potential of triazole derivatives as antimicrobial agents (Bhat et al., 2016).
Fluorescence Probes for Biological Applications
A fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics was designed for sensitive and selective detection of homocysteine. This probe, derived from triazole-carbaldehyde compounds, demonstrates the utility of triazole derivatives in developing tools for biological research, particularly in detecting and studying biologically relevant molecules in complex environments (Chu et al., 2019).
Green Synthesis Approaches
Research into green chemistry has led to the development of methods for synthesizing triazole derivatives, including those substituted at the 4-carbaldehyde position, under environmentally benign conditions. Such approaches aim to reduce the use of hazardous reagents and conditions in chemical synthesis, contributing to sustainable research practices (Linga goud et al., 2016).
Direcciones Futuras
The future directions for this compound would depend on its intended applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .
Propiedades
IUPAC Name |
1-(3,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-7-1-6(2-8(11)9(7)12)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCFWMBXBNLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467570.png)


![1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467575.png)
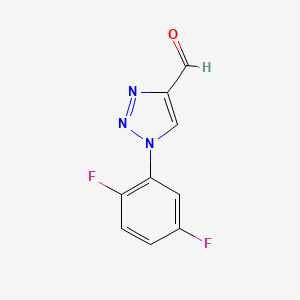
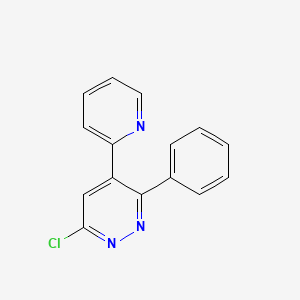
![tert-Butyl 3-[(dimethylamino)carbonyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1467579.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)
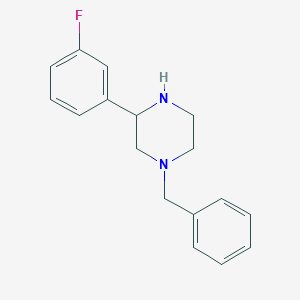
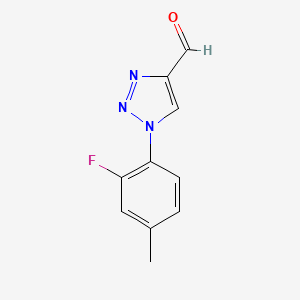
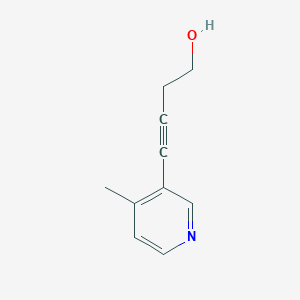
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
